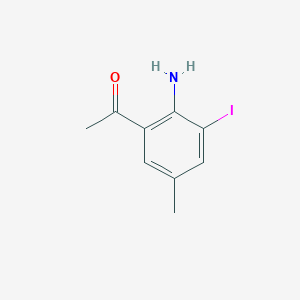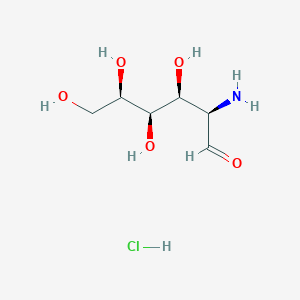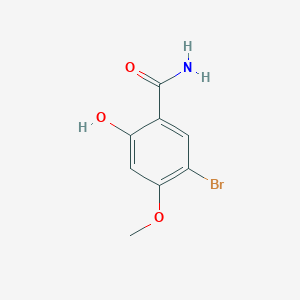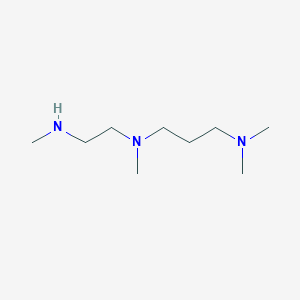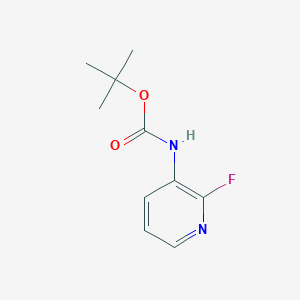![molecular formula C11H15N3O7 B12842615 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(methoxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide](/img/structure/B12842615.png)
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(methoxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Carbamoylmethyluridine is a modified nucleoside found in transfer RNA (tRNA). It is a member of the class of uridines where the hydrogen at position 5 of the pyrimidine ring is substituted by a 2-amino-2-oxoethyl group . This modification plays a crucial role in the accurate and efficient translation of the genetic code into proteins .
Métodos De Preparación
The synthesis of 5-Carbamoylmethyluridine can be achieved through various routes. One common method involves the modification of uridine at the wobble position of tRNA. In eukaryotes, this modification is facilitated by specific enzymes such as Trm9 and ALKBH8 . Industrial production methods typically involve the use of 5-hydroxyuridine and (triphenylphosphoranylidene)acetamide as starting materials .
Análisis De Reacciones Químicas
5-Carbamoylmethyluridine undergoes several types of chemical reactions, including substitution and methylation. Common reagents used in these reactions include methylating agents and various enzymes. For instance, the Trm9 and Trm112 proteins are required for the methyl esterification of modified uridine nucleosides . The major products formed from these reactions include 5-methoxycarbonylmethyluridine and 5-methoxycarbonylmethyl-2-thiouridine .
Aplicaciones Científicas De Investigación
5-Carbamoylmethyluridine has several scientific research applications. In chemistry, it is used to study the modification of nucleosides and their impact on genetic translation. In biology, it is crucial for understanding the role of tRNA modifications in protein synthesis Additionally, it is used in industrial processes involving the synthesis of modified nucleosides .
Mecanismo De Acción
The mechanism of action of 5-Carbamoylmethyluridine involves its incorporation into tRNA, where it plays a role in the accurate decoding of mRNA during protein synthesis. The modification at the wobble position of tRNA enhances the stability and efficiency of codon-anticodon interactions . The molecular targets involved include the enzymes Trm9 and ALKBH8, which facilitate the modification process .
Comparación Con Compuestos Similares
5-Carbamoylmethyluridine can be compared with other similar compounds such as 5-methoxycarbonylmethyluridine, 5-carbamoylmethyl-2’-O-methyluridine, and 5-methoxycarbonylmethyl-2-thiouridine . These compounds share similar structures but differ in their specific modifications and functional roles. For instance, 5-methoxycarbonylmethyluridine has a methoxycarbonyl group instead of a carbamoylmethyl group, which affects its chemical properties and biological functions .
Propiedades
Fórmula molecular |
C11H15N3O7 |
|---|---|
Peso molecular |
301.25 g/mol |
Nombre IUPAC |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(methoxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide |
InChI |
InChI=1S/C11H15N3O7/c1-20-3-5-6(15)7(16)10(21-5)14-2-4(8(12)17)9(18)13-11(14)19/h2,5-7,10,15-16H,3H2,1H3,(H2,12,17)(H,13,18,19)/t5-,6-,7-,10-/m1/s1 |
Clave InChI |
KSEIVIRALMLQNU-DAGMQNCNSA-N |
SMILES isomérico |
COC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=O)C(=O)N)O)O |
SMILES canónico |
COCC1C(C(C(O1)N2C=C(C(=O)NC2=O)C(=O)N)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



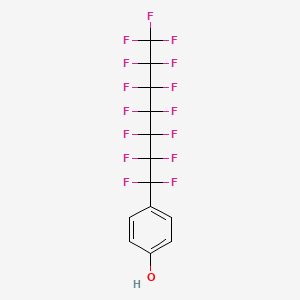



![(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)boronic acid](/img/structure/B12842578.png)
![2-(3,4-Dihydroxyphenyl)-5,5',7,7'-tetrahydroxy-2'-(4-hydroxyphenyl)-[3,8'-bichroman]-4,4'-dione](/img/structure/B12842579.png)
